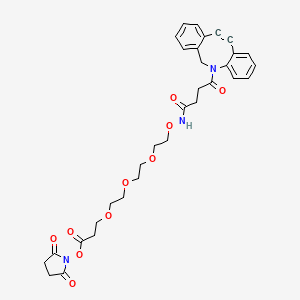![molecular formula C9H6BrF3N2O2S B12069424 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole CAS No. 1417341-59-3](/img/structure/B12069424.png)
4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole is a chemical compound with the molecular formula C9H6BrF3N2O2S. This compound is known for its unique structural features, which include a bromine atom, a methyl group, and a trifluoromethylsulphonyl group attached to a benzimidazole core. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole typically involves multiple steps. One common method includes the bromination of 2-methylbenzimidazole followed by the introduction of the trifluoromethylsulphonyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulphonylation reactions. The process is optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulphonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-methyl-6-trifluoromethoxyquinoline
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Bromo-2-(trifluoromethyl)benzonitrile
Uniqueness
What sets 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole apart from similar compounds is the presence of the trifluoromethylsulphonyl group. This group significantly influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
1417341-59-3 |
|---|---|
Fórmula molecular |
C9H6BrF3N2O2S |
Peso molecular |
343.12 g/mol |
Nombre IUPAC |
4-bromo-2-methyl-6-(trifluoromethylsulfonyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2O2S/c1-4-14-7-3-5(2-6(10)8(7)15-4)18(16,17)9(11,12)13/h2-3H,1H3,(H,14,15) |
Clave InChI |
NHFOITKIPSUAOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=C(C=C2Br)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)




![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)





